

# Technical Support Center: Mitigating Phase Separation in Cu(In,Ga)Se<sub>2</sub> Selenization

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## Compound of Interest

Compound Name: Copper;gallium

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Welcome to the technical support center for Cu(In,Ga)Se<sub>2</sub> (CIGS) process development. This guide is designed for researchers and engineers encountering challenges with phase separation during the critical selenization step of CIGS thin-film fabrication. Here, we move beyond simple procedural lists to provide in-depth, field-proven insights into the causes of phase separation and robust, actionable strategies for its mitigation.

## Part 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational concepts of phase separation in CIGS films. Understanding these principles is the first step toward effective troubleshooting.

Q1: What is phase separation in CIGS thin films and why is it detrimental?

A1: Phase separation in Cu(In,Ga)Se<sub>2</sub> refers to the non-uniform distribution of indium (In) and gallium (Ga) throughout the depth of the absorber layer. In a typical sequential selenization process, this manifests as a Ga-rich CIGS phase accumulating near the molybdenum (Mo) back contact and an In-rich CIGS phase forming at the surface.<sup>[1]</sup> This segregation is detrimental because it creates a non-ideal bandgap profile. The accumulation of a wide-

bandgap, Ga-rich layer at the back can impede hole collection, while an inconsistent surface composition can lead to poor p-n junction quality with the subsequent buffer layer (e.g., CdS), ultimately reducing the open-circuit voltage (Voc) and fill factor (FF) of the solar cell.[2]

Q2: What are the primary driving forces for phase separation during selenization?

A2: The primary driver is the difference in reaction kinetics between indium and gallium with selenium. Indium selenides (In-Se) form at significantly lower temperatures than gallium selenides (Ga-Se).[1][3] During a typical single-step heating process, as the temperature of the metallic precursor stack (e.g., Cu-In-Ga) is ramped up in a selenium atmosphere, In reacts readily with Se at lower temperatures (~260-370°C) to form phases like CuInSe<sub>2</sub>. [1] This initial, rapid formation of a dense In-rich CIGS layer at the surface can act as a diffusion barrier, kinetically hindering the upward diffusion of Ga from the lower parts of the film. Consequently, Ga tends to remain near the Mo back contact, where it reacts with Se at higher temperatures to form a distinct Ga-rich phase.

Q3: How can I detect phase separation in my CIGS films?

A3: A combination of characterization techniques is typically employed:

- Secondary Ion Mass Spectrometry (SIMS): This is the most direct method for visualizing the elemental depth profile. A SIMS analysis will clearly show the relative concentrations of Cu, In, Ga, and Se as a function of depth from the surface to the back contact. Problematic phase separation is identified by a high Ga signal intensity near the Mo interface and a correspondingly low Ga signal at the surface.
- X-Ray Diffraction (XRD): Phase separation can sometimes be detected by the presence of multiple CIGS peaks or peak broadening. For instance, at lower selenization temperatures, the coexistence of distinct CuInSe<sub>2</sub> and CuGaSe<sub>2</sub>-rich phases can be observed.[4]
- Scanning Electron Microscopy (SEM) with Energy-Dispersive X-ray Spectroscopy (EDS): Cross-sectional SEM can reveal morphological differences, such as a layer of smaller grains near the back contact, which can be indicative of a Ga-rich phase. EDS line scans across the film's cross-section can provide a qualitative or semi-quantitative view of the In and Ga distribution.

## Part 2: Troubleshooting Guide - Common Problems & Solutions

This section addresses specific issues encountered during CIGS selenization, linking symptoms to underlying causes and providing actionable solutions.

Problem 1: Ga-rich phase segregation at the Mo back contact, leading to low Voc.

- **Symptom:** Your completed solar cell device exhibits a lower-than-expected open-circuit voltage (Voc). SIMS analysis confirms a significant accumulation of Ga at the CIGS/Mo interface.
- **Causality:** As discussed, this is the classic manifestation of phase separation driven by disparate reaction kinetics. The rapid formation of an In-rich surface layer inhibits the uniform incorporation of Ga throughout the film. This creates a potential barrier for charge carriers at the back of the device, increasing recombination and lowering Voc.[2][5]
- **Solution:** Implement a Multi-Stage Selenization Process. A single-step, rapid ramp-up to a high temperature promotes Ga segregation. A multi-stage process, particularly a two-step process, is the most effective countermeasure.[6][7] This approach decouples the initial selenization of indium from the high-temperature diffusion and incorporation of gallium. By holding the process at a lower temperature first, you allow for the controlled formation of binary selenide phases before a second, higher-temperature step drives the interdiffusion of Ga and In to form a more homogeneous CIGS film.[3] See Protocol A for a detailed methodology.

Problem 2: Poor film morphology, voids, and inconsistent grain structure.

- **Symptom:** SEM analysis shows a porous film with significant voids and a non-uniform grain size distribution. The film may appear hazy or have poor adhesion.
- **Causality:** This can be linked to the selenium partial pressure (or flow rate) during the reaction. An insufficient supply of selenium can lead to incomplete selenization and the formation of undesirable secondary phases. Furthermore, the significant volume expansion that occurs as the metallic precursor converts to the CIGS chalcopyrite phase can create stress and voids if the reaction is not well-controlled.

- Solution: Optimize Selenium Supply and Precursor Structure.
  - Increase Selenium Flow Rate: Studies have shown that increasing the Se flow rate (e.g., to  $\sim 25 \text{ \AA/s}$ ) can significantly improve surface morphology, leading to more compact and dense films with well-faceted grains.[6][7]
  - Precursor Stacking Order: The way you stack your initial metal layers matters. Placing a Cu-Ga alloy layer beneath an In layer (e.g., Mo/CuGa/In) can be advantageous. The initial formation of In-Se phases on top can help to control the subsequent reaction of the underlying Cu-Ga layer.[8]

Problem 3: Inconsistent device performance despite apparently good elemental distribution.

- Symptom: SIMS profiles look reasonable, but device efficiency, particularly the fill factor (FF) and Voc, varies significantly across a sample or between runs.
- Causality: This can be due to suboptimal electronic properties at the p-n junction interface or at the grain boundaries, which are not directly visible with elemental profiling. Defects and recombination centers at the CIGS surface can severely impact device performance.
- Solution: Apply an Alkali Post-Deposition Treatment (PDT). After the CIGS film is formed, a post-deposition treatment with an alkali compound (typically NaF or KF) can passivate defects at the surface and grain boundaries.[9] Specifically, potassium (K) from a KF PDT has been shown to significantly improve the p-n junction quality by reducing recombination at the CdS/CIGS interface.[9] This leads to more consistent and higher Voc and FF values. See Protocol B for a detailed methodology.

## Part 3: Advanced Mitigation Protocols

The following are detailed, step-by-step protocols for the key mitigation strategies discussed above.

### Protocol A: Two-Step Selenization Process for Enhanced Ga Grading

This protocol is designed to promote the uniform incorporation of gallium by controlling the reaction temperature in two distinct stages.

### 1. Precursor Preparation:

- Deposit a molybdenum (Mo) back contact (~500 nm) onto a soda-lime glass substrate.
- Sequentially sputter the metallic precursor layers. A common and effective stack is In (~300-400 nm) on top of a Cu-Ga alloy (~150-250 nm), with a target overall Cu/(In+Ga) ratio of ~0.90-0.95 and Ga/(In+Ga) of ~0.3.

### 2. Selenization Chamber Setup:

- Place the precursor-coated substrate into a rapid thermal processing (RTP) or tube furnace system equipped with an elemental selenium source (e.g., effusion cell).
- Evacuate the chamber to a base pressure of  $< 5 \times 10^{-6}$  Torr.

### 3. Two-Step Thermal Profile:

- Stage 1 (Low Temperature):
  - Heat the substrate to a temperature between 300°C and 350°C.[6]
  - Simultaneously, heat the selenium source to establish a Se vapor atmosphere.
  - Hold at this temperature for 15-20 minutes.[6] This stage allows for the formation of In-Se and Cu-Se binary phases without aggressively driving the Ga reaction.
- Stage 2 (High Temperature):
  - Ramp the substrate temperature to 550°C to 580°C.[6]
  - Maintain the selenium vapor atmosphere. A high Se flow rate of ~25 Å/s is recommended during this stage for improved morphology.[7]
  - Hold at this high temperature for 30-40 minutes. This stage provides the thermal energy required for Ga to diffuse from the back of the film and intermix with the Cu-In-Se phases, forming a homogeneous CIGS film.
- Cooldown:
  - After the high-temperature step, turn off the substrate heating and allow the sample to cool naturally under Se vapor pressure until the temperature is below 200°C. This prevents decomposition of the CIGS surface.

## Protocol B: Alkali Post-Deposition Treatment (PDT) with Potassium Fluoride (KF)

This ex-situ treatment is performed after the CIGS absorber layer has been fully formed and cooled.

### 1. CIGS Absorber Preparation:

- Use a fully formed CIGS absorber on Mo/glass, fabricated via a co-evaporation or a two-step selenization process as described in Protocol A.

### 2. KF Deposition:

- Transfer the CIGS sample into a high-vacuum thermal evaporation chamber.
- Deposit a thin layer of potassium fluoride (KF) onto the CIGS surface. The nominal thickness should be between 10-15 nm, as measured by a quartz crystal microbalance.

### 3. Annealing:

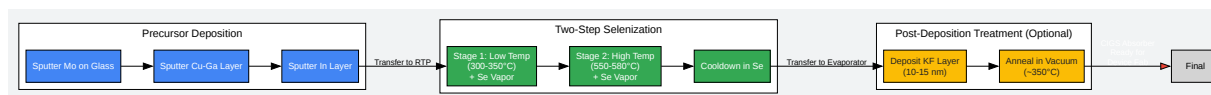
- Without breaking vacuum, transfer the KF-coated CIGS sample to a heating stage within the chamber.
- Heat the substrate to a temperature of  $\sim 350^{\circ}\text{C}$ .
- Anneal at this temperature for 15-20 minutes. This step allows the KF to diffuse into the grain boundaries and passivate surface defects.
- Allow the sample to cool to room temperature before removing it from the chamber for subsequent buffer layer deposition.

## Part 4: Data & Diagrams

### Table 1: Key Selenization Parameters and Their Impact on Phase Separation

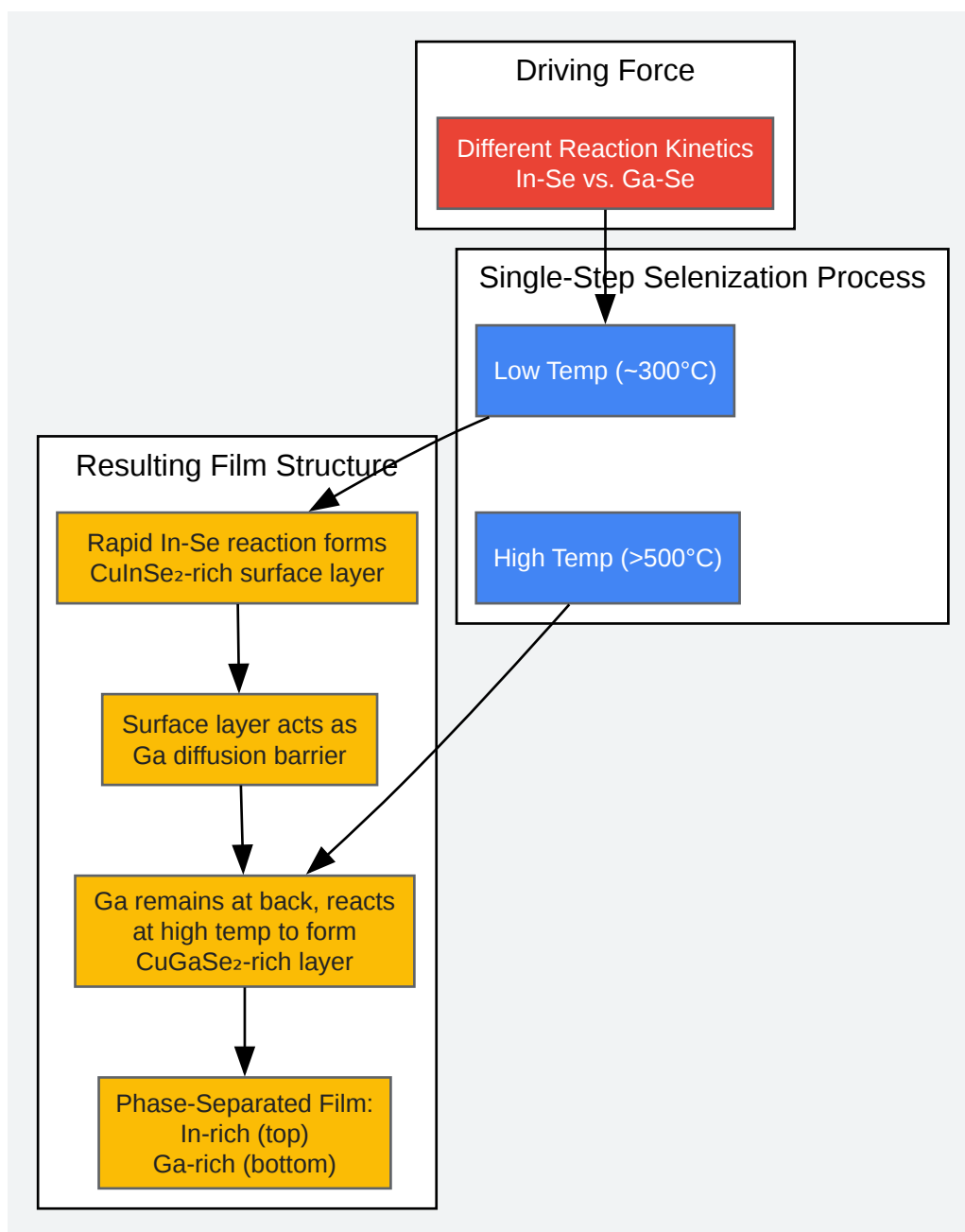
Parameter	Typical Range	Rationale & Impact on Ga Distribution	Recommended Value
Stage 1 Temperature	250°C - 400°C	Low enough to form In-Se phases while minimizing Ga reaction.[1]	300-350°C[6]
Stage 1 Duration	10 - 30 min	Sufficient time for initial selenide formation without excessive grain growth that could trap Ga.	15-20 min[6]
Stage 2 Temperature	500°C - 600°C	High enough to provide activation energy for Ga diffusion and CIGS crystallization.[3]	550-580°C[6]
Stage 2 Duration	20 - 60 min	Allows for complete interdiffusion of In and Ga for a homogeneous film.	30-40 min[6]
Se Partial Pressure	Low to High	Higher pressure/flow rate promotes denser films and can influence reaction pathways.[7]	High Flow (~25 Å/s)
Precursor Stack	Various	Placing In on top (e.g., Mo/CuGa/In) can control the initial reaction front.[8]	Mo/CuGa/In

## Visualizing Process Logic



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Caption: Workflow for CIGS absorber fabrication with two-step selenization.



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Caption: Mechanism of phase separation during single-step selenization.

## Part 5: References

- Liang, H., Avachat, U., & Sites, J. R. (2012). CIGS formation by high temperature selenization of metal precursors in H<sub>2</sub>Se atmosphere. IEEE Journal of Photovoltaics, 2(1), 112-115. [\[Link\]](#)

- Huang, C. H., Chuang, W. J., Lin, C. P., Jan, Y. L., & Shih, Y. C. (2018). Deposition Technologies of High-Efficiency CIGS Solar Cells: Development of Two-Step and Co-Evaporation Processes. *Coatings*, 8(7), 249. [[Link](#)]
- Kim, J. H., Kim, S. H., Kim, W. T., & Kim, H. S. (2014). The temperature profiles of two-step selenization/sulfurization process. *RSC Advances*, 4(73), 38753-38758. [[Link](#)]
- van der Bok, J., et al. (2021). The role of selenium supply in the interdiffusion of gallium and indium during selenisation of metallic precursors for Cu(In,Ga)Se<sub>2</sub> solar cells. *Solar Energy*, 225, 70-79. [[Link](#)]
- Chen, M., et al. (2021). Statistical distributions of photovoltaic parameters for CIGS solar cells. *ResearchGate*. [[Link](#)]
- Reislöhner, U., et al. (2016). Unveiling the effects of post-deposition treatment with different alkaline elements on the electronic properties of CIGS thin film solar cells. *Energy & Environmental Science*, 9(11), 3471-3481. [[Link](#)]
- Lin, C. P., et al. (2018). Effect of Selenization Processes on CIGS Solar Cell Performance. *Journal of Nanoscience and Nanotechnology*, 18(7), 5074-5081. [[Link](#)]
- Shin, D., et al. (2014). Effects of Ga accumulation on the microstructure of Cu(In<sub>1-x</sub>Ga<sub>x</sub>)Se<sub>2</sub> thin films during selenization. *Journal of the Korean Physical Society*, 64(10), 1533-1537. [[Link](#)]
- Lin, W. T., et al. (2011). Selenization of CIGS Films with Different Cu-In-Ga Alloy Precursors. *Journal of The Electrochemical Society*, 158(8), H842. [[Link](#)]
- Lee, D. Y., et al. (2015). The influence of cracked selenium flux on CIGS thin film growth and device performance prepared by two-step selenization processes. *Journal of Alloys and Compounds*, 622, 649-655. [[Link](#)]
- Al-Douri, Y., et al. (2017). Effect of selenization and sulfurization on the structure and performance of CIGS solar cell. *Journal of Materials Science: Materials in Electronics*, 28(24), 18693-18701. [[Link](#)]

- DeHart, C., et al. (2001). Process Development for CIGS Based Thin Film Photovoltaics Modules. NREL Technical Report. [\[Link\]](#)
- Tiwari, D., et al. (2022). A Review of CIGS Thin Film Semiconductor Deposition via Sputtering and Thermal Evaporation for Solar Cell Applications. *Coatings*, 12(11), 1699. [\[Link\]](#)
- Handick, E., et al. (2023). Rb Diffusion and Oxide Removal at the RbF-Treated Ga<sub>2</sub>O<sub>3</sub>/Cu(In,Ga)Se<sub>2</sub> Interface in Thin-Film Solar Cells. *ACS Applied Materials & Interfaces*, 15(45), 52750-52760. [\[Link\]](#)
- Liu, X., et al. (2023). Investigation on Preparation and Performance of High Ga CIGS Absorbers and Their Solar Cells. *Coatings*, 13(4), 707. [\[Link\]](#)
- Igalson, M., et al. (2019). Phototransistor Behavior in CIGS Solar Cells and the Effect of the Back Contact Barrier. *Materials*, 12(18), 2959. [\[Link\]](#)

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